![molecular formula C15H11ClN2O2 B2643620 N-(2-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 941969-35-3](/img/structure/B2643620.png)
N-(2-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide, also known as GW 501516, is a synthetic drug that acts as a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). It was initially developed as a potential treatment for metabolic and cardiovascular diseases due to its ability to increase fatty acid oxidation and improve insulin sensitivity. However, it has also gained popularity among athletes and bodybuilders as a performance-enhancing drug due to its ability to increase endurance and reduce recovery time.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Potential
The synthesis and pharmacological potential of N-(2-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide derivatives have been explored in several studies. For instance, Thomas et al. (2016) detailed the synthesis and biological evaluation of Schiff’s bases and 2-azetidinones derived from pyridine carbohydrazides, revealing antidepressant and nootropic activities. Compounds with specific substitutions demonstrated high activity, suggesting the potential of the 2-azetidinone skeleton as a central nervous system (CNS) active agent (Asha B. Thomas, R. Nanda, L. Kothapalli, & S. C. Hamane, 2016).
Electronic Properties and Structural Analysis
Gallagher et al. (2022) investigated the electronic properties and interaction landscapes of a series of N-(chlorophenyl)pyridinecarboxamides, providing insights into their physicochemical characteristics and hydrogen bonding modes. This study contributes to understanding the molecular interaction environments, which is crucial for developing new compounds with desired properties (J. Gallagher, Niall Hehir, P. Mocilac, Chloé Violin, B. O'connor, E. Aubert, Enrique Espinosa, B. Guillot, & C. Jelsch, 2022).
Interaction with CB1 Cannabinoid Receptor
Research by Shim et al. (2002) focused on the molecular interaction of a related antagonist with the CB1 cannabinoid receptor, offering a pharmacophore model for CB1 receptor ligands. This study provides a foundational understanding of the steric and electrostatic interactions crucial for binding to the CB1 receptor, which may inform the design of new therapeutic agents (J. Shim, W. Welsh, E. Cartier, J. Edwards, & A. Howlett, 2002).
Synthesis and Characterization of Polyamides
Choi and Jung (2004) described the synthesis and characterization of new aromatic polyamides incorporating N,N′-Di(4-n-alkylphenyl)benzodiimide units, highlighting enhanced thermal stability and excellent solubility. This work underscores the role of this compound derivatives in developing materials with improved performance (K. Choi & J. Jung, 2004).
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c1-9-6-7-13-12(17-9)8-14(20-13)15(19)18-11-5-3-2-4-10(11)16/h2-8H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRIVWJAXLJRHRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]cyclopropanesulfonamide](/img/structure/B2643538.png)
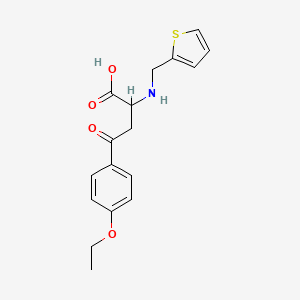
![N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2643544.png)
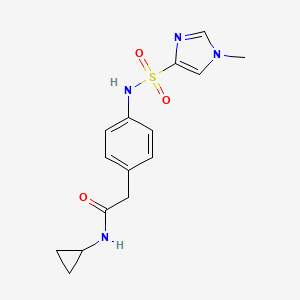
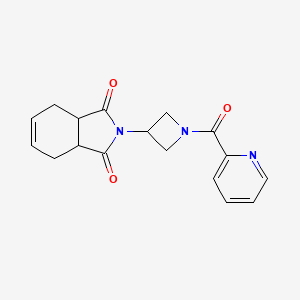

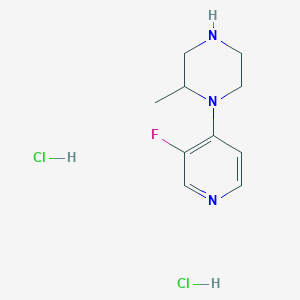
![1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2643551.png)


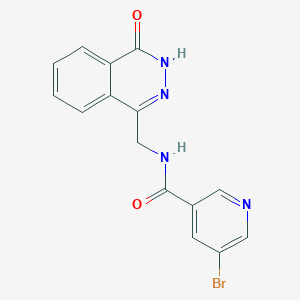
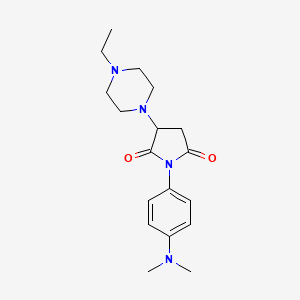
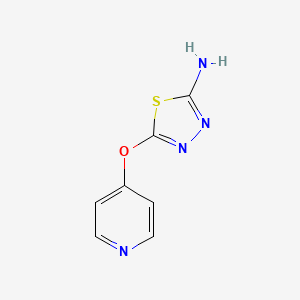
![3-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid](/img/structure/B2643559.png)